molecular formula C6H14O3S B117700 Diisopropyl sulfite CAS No. 4773-13-1

Diisopropyl sulfite

Cat. No. B117700
CAS RN: 4773-13-1
M. Wt: 166.24 g/mol
InChI Key: IIKLEMKAKOISSP-UHFFFAOYSA-N
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Description

Diisopropyl sulfite is a chemical compound with the molecular formula C6H14O3S . It has an average mass of 166.239 Da and a mono-isotopic mass of 166.066360 Da .


Molecular Structure Analysis

The molecular structure of diisopropyl sulfite consists of carbon ©, hydrogen (H), oxygen (O), and sulfur (S) atoms . The exact structure is not provided in the search results.


Chemical Reactions Analysis

While specific chemical reactions involving diisopropyl sulfite are not detailed in the search results, it’s known that dialkyl sulfates, such as dimethyl sulfate and diisopropyl sulfate, are commonly used as alkylation agents in alkaline conditions .


Physical And Chemical Properties Analysis

Diisopropyl sulfite has a density of 1.1±0.1 g/cm3, a boiling point of 187.5±9.0 °C at 760 mmHg, and a vapor pressure of 0.9±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 40.6±3.0 kJ/mol and a flash point of 67.2±18.7 °C . The index of refraction is 1.471, and it has a molar refractivity of 42.1±0.3 cm3 .

Scientific Research Applications

1. Synthesis and Structure Analysis

Diisopropyl sulfite is involved in the synthesis of stable betaines, such as 1,3-diisopropyl-4,5-dimethylimidazolium-2-sulfonate. This compound is obtained through the hydrolysis of related chloro-sulfite salts in the presence of cyanide, with crystal structure analysis providing valuable insights into its formation (Kuhn, Eichele, & Walker, 2001).

2. Sulfite Biosensors

Sulfite, including forms derived from diisopropyl sulfite, is used in food and pharmaceutical industries as a preservative. Analytical methods employing sulfite oxidase are explored for convenient and reproducible sulfite detection. Sulfite biosensors, which measure sulfite in various products, are based on the measurement of oxygen or electrons generated from sulfite oxidation (Pundir & Rawal, 2013).

3. Advanced Oxidation and Reduction Processes

Diisopropyl sulfite-related compounds are used in advanced oxidation processes (AOPs) and advanced reduction processes (ARPs) for water treatment. These systems generate reactive species through sulfite activation, which broadens their application scope in water purification (Wu, Shen, Lin, Yin, & Yang, 2021).

4. Wastewater Disinfection

Research on sulfite systems activated by different iron species and/or UV-A radiation has shown effectiveness in wastewater disinfection. Studies have demonstrated complete disinfection of certain bacteria in simulated and real wastewater matrices using these sulfite systems (Guerra-Rodríguez, Cediel, Rodríguez, & Rodríguez-Chueca, 2020).

5. Fluorescent Probes for Sulfite Detection

Fluorescent probes for sulfite anions have been developed using systems that react with sulfite to enable sensitive detection in various media. These probes are used in applications like food quality control and environmental pollution monitoring (Xie, Zeng, Yu, & Wu, 2013).

6. Polymerization Processes

Inorganic sulfites, including those related to diisopropyl sulfite, are studied as reducing agents in atom transfer radical polymerization. They are found to be efficient and eco-friendly, offering controlled molecular weight and low dispersity in the polymerization of certain acrylates (Abreu, Mendonça, Serra, Popov, Matyjaszewski, Guliashvili, & Coelho, 2012).

7. Analytical Methods in Food Industry

Diisopropyl sulfite-derived compounds play a role in analytical methods for determining sulfite levels in food, such as in wines. Methods like ion chromatography after in-sample oxidation offer rapid, straightforward, and reliable sulfite determination, essential for monitoring regulatory limits (Koch, Köppen, Siegel, Witt, & Nehls, 2010).

Safety And Hazards

Diisopropyl sulfite is classified as a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

dipropan-2-yl sulfite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3S/c1-5(2)8-10(7)9-6(3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKLEMKAKOISSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OS(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80336859
Record name Diisopropyl sulfite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diisopropyl sulfite

CAS RN

4773-13-1
Record name Diisopropyl sulfite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diisopropyl Sulfite
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
SA King, B Pipik, DA Conlon… - Synthetic …, 1997 - Taylor & Francis
… Abstract: Cyclic Sulfites of 1.2-, 1,3- and 1,4-diols can be prepared in high yield by acid or base catalyzed transesterification with diisopropyl sulfite. … Since a bulkier R group should …
Number of citations: 8 www.tandfonline.com
W Adam, L Blancafort - The Journal of Organic Chemistry, 1997 - ACS Publications
… Analogously, diisopropyl sulfite is obtained from the sulfoxylate adduct. As for the fate of the α-lactones (the reduction products of the α-peroxy lactones), the dimethyl derivative either …
Number of citations: 24 pubs.acs.org
TL Ho, M Fieser, L Fieser - Fieser and Fieser's Reagents for …, 2006 - Wiley Online Library
Diisopropyl sulfite - Ho - Major Reference Works - Wiley Online Library …
Number of citations: 2 onlinelibrary.wiley.com
H Zhang, X Li, Q Shi, Y Li, G Xia, L Chen… - Angewandte …, 2015 - Wiley Online Library
… After unsuccessful attempts on the macrocyclization of commercially available tetra(ethylene glycol) 1 a through transesterification 10 with diisopropyl sulfite, macrocyclization of 1 a with …
Number of citations: 61 onlinelibrary.wiley.com
GA Olah, AT Ku, JA Olah - The Journal of Organic Chemistry, 1970 - ACS Publications
Protonation of a series of alkyl sulfites and sulfates was examined in FSOsH-SbFe solution. Protonated sulfites could not be directly observed even at—60 as sulfur-oxygen cleavage …
Number of citations: 2 pubs.acs.org
Y Li, X Qiu, ZX Jiang - Organic Process Research & Development, 2015 - ACS Publications
… Macrocyclization of commercially available tetra(ethylene glycol) (1c) through transesterification with diisopropyl sulfite (27) was unsuccessful because of the slow reaction kinetics and …
Number of citations: 25 pubs.acs.org
JG Tillett - Chemical Reviews, 1976 - ACS Publications
This review discusses nucleophilic displacement reactions in organosulfur compounds which have three groups or ligands (excluding the lone pair of electrons) bonded to a sulfur atom …
Number of citations: 128 pubs.acs.org
MN Mahdi, AJ Mohammed - Iraqi Journal of Science, 2017 - iasj.net
Application of pesticide on vegetables will protect them from pest injury, but in another hand will hold pesticide residues inside vegetables. These residues have harmful effect against …
Number of citations: 1 www.iasj.net
H Schmidt, R Steudel, D Suelzle… - Inorganic Chemistry, 1992 - ACS Publications
… mmol of isopropoxy chloro disulfide, besides the diisopropyl sulfite ( NMR), was diluted with … a repeated vacuum distillation to remove the diisopropyl sulfite. GC-MS analysis proved the …
Number of citations: 19 pubs.acs.org
HE Zimmerman, JA Pincock - Journal of the American Chemical …, 1973 - ACS Publications
… O-Deuterio-2-propanol was synthesized according to the method of Cohen20 by the deuterium oxide hydrolysis of diisopropyl sulfite. 1,1,1,3,3,3-Hexadeuterio-2-propanol was prepared …
Number of citations: 36 pubs.acs.org

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